Arsenic pentasulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solid-State Ionics:

- As₂S₅ exhibits interesting ionic conductivity properties, making it a potential candidate for solid-state electrolytes in next-generation batteries. [Source: Xiayin Yao et al., "All-solid sodium secondary battery electrolyte and preparation method and application thereof," US Patent No. 10,125,674, issued November 13, 2018]

- Research is ongoing to explore its potential in developing all-solid sodium batteries with improved safety and performance compared to conventional lithium-ion batteries.

Photovoltaics and Optoelectronics:

- As₂S₅ possesses photoconductive properties, meaning its conductivity changes upon exposure to light. This characteristic makes it a potential material for applications in photovoltaics and optoelectronic devices. [Source: Milton Gottlieb and Thelma J. Isaacs, "Optical and acoustic properties of arsenic pentasulfide glass," Applied Optics, vol. 17, no. 16, pp. 2542-2544, 1978]

- Research is being conducted to explore its use in solar cells, light detectors, and other optoelectronic devices.

Material Science and Glass Formation:

- As₂S₅ can form a variety of glasses with unique properties depending on the composition and processing conditions. [Source: Typeset, "Arsenic pentasulfide | 5 Publications | 15 Citations | Top Authors | Related Topics," ]

- Research is focused on understanding the formation process and tailoring the properties of these glasses for potential applications in various fields, such as solid-state electrolytes, optical materials, and sensors.

Theoretical and Computational Studies:

- Due to its complex structure and interesting properties, As₂S₅ is a subject of theoretical and computational studies to understand its electronic structure, bonding behavior, and potential applications. [Source: Typeset, "Arsenic pentasulfide | 5 Publications | 15 Citations | Top Authors | Related Topics," ]

- These studies help researchers predict and design new materials with desired properties based on the fundamental understanding of As₂S₅.

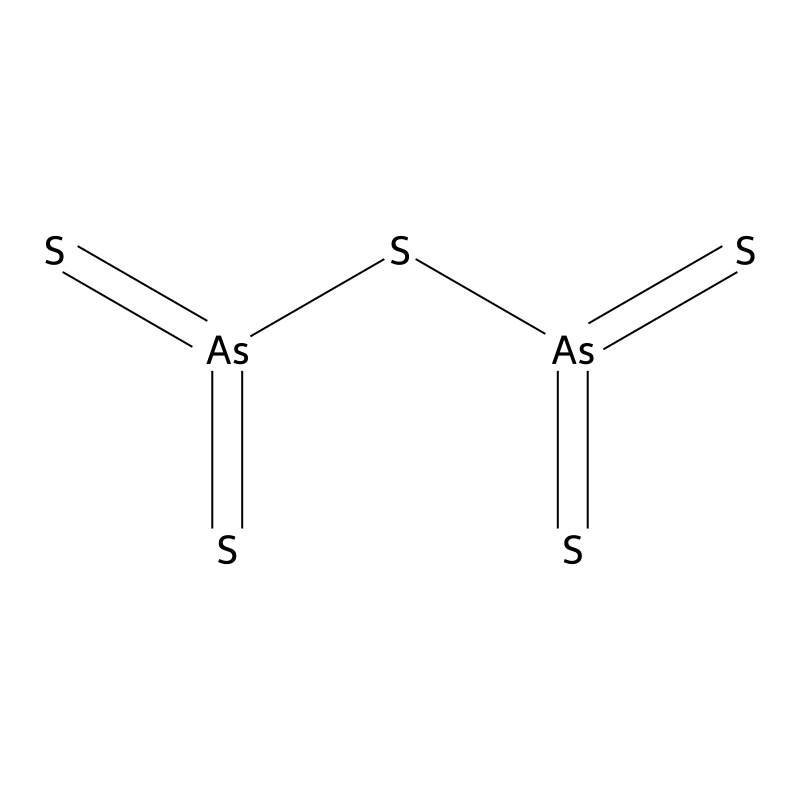

Arsenic pentasulfide, with the chemical formula , is an inorganic compound composed of arsenic and sulfur. This compound typically appears as a yellow-brown glassy solid and has a high refractive index, making it notable in various applications. Historically, arsenic pentasulfide has been recognized for its use as a pigment and light filter, but its modern significance lies primarily in scientific research and industrial applications. The structure of arsenic pentasulfide has been a subject of debate; while it was once thought to have a simple structure similar to phosphorus pentasulfide, recent studies suggest that it may possess a more complex polymeric arrangement involving arsenic-sulfur chains of varying lengths.

- Hydrolysis: When treated with boiling water, arsenic pentasulfide hydrolyzes to form arsenous acid and sulfur:

- Oxidation: Upon exposure to air at elevated temperatures, arsenic pentasulfide oxidizes, producing various arsenic oxides.

- Formation of Thioarsenate Anion: In the presence of alkali metal sulfides, arsenic pentasulfide can form soluble thioarsenate anions, which are significant in various chemical processes.

Arsenic pentasulfide exhibits notable biological activity, particularly in its interaction with cellular mechanisms. It has been shown to decrease nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappa-B) DNA-binding activity, which is crucial for regulating immune response and inflammation. This inhibition affects various biochemical pathways, including the transcriptional regulation of interleukin-6 (IL-6), a cytokine involved in inflammatory responses . The compound's toxicity profile is significant; arsenic compounds are generally known for their potential health risks, including carcinogenic effects.

Arsenic pentasulfide can be synthesized through several methods:

- Precipitation Method: This involves reacting an acidic solution of soluble arsenic(V) salts with hydrogen sulfide gas:

- Heating Method: A direct method involves heating a mixture of elemental arsenic and sulfur. The fused mass is then extracted with ammonia solution, followed by reprecipitation with hydrochloric acid at low temperatures .

- Industrial Production: While specific industrial methods are not extensively documented, the aforementioned synthetic routes are typically scaled up for commercial production.

Arsenic pentasulfide has several applications:

- Pigments: Historically used as a pigment in paints and ceramics due to its color properties.

- Optical Materials: Its high refractive index makes it suitable for use in optical filters.

- Chemical Synthesis: Used as a precursor or reagent in various chemical syntheses involving sulfur-containing compounds.

- Research: Investigated for its biological properties and potential therapeutic applications against certain diseases .

Arsenic pentasulfide shares similarities with several other arsenic-sulfur compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Arsenic Trisulfide | Less stable than pentasulfide; used in pigments | |

| Arsenic Disulfide | Intermediate oxidation state; less common | |

| Phosphorus Pentasulfide | Similar structure; used in organic synthesis | |

| Arsenic Pentoxide | Oxidation product; highly soluble in water |

Arsenic pentasulfide is unique due to its specific polymeric structure and distinct chemical behavior compared to these similar compounds. Its applications are also more specialized, particularly in optical materials and specific chemical syntheses .

Arsenic compounds have a long and complex history in human civilization. While arsenic itself has been nicknamed "the poison of kings" and "the king of poisons" due to its use by ruling classes for poisoning, arsenic sulfides have been known and utilized since ancient times. The study of arsenic pentasulfide specifically gained scientific momentum in the late 19th and early 20th centuries as analytical methods improved and chemical understanding advanced.

The development of the Marsh test in 1836 represented a critical turning point in arsenic analytics, marking "the beginning of the end of undetected arsenic poisonings". This advancement enabled more precise work with various arsenic compounds, including arsenic pentasulfide. Prior to this breakthrough, arsenic compounds were frequently used as murder weapons due to their potency and the difficulty in detecting them.

Significance in Contemporary Research

In modern research, arsenic pentasulfide holds significance across multiple scientific domains. While historically used as a pigment and in light filters, its contemporary importance lies primarily in scientific research and industrial applications. The compound serves as a critical reagent in various chemical reactions and as a precursor for synthesizing other arsenic compounds.

Recent studies have focused on the environmental applications of arsenic pentasulfide, particularly in remediation technologies. Research has demonstrated its efficacy in removing arsenic from industrial wastewater through sulfuration precipitation technology—a method considered both efficient and economical for treating acidic industrial effluents. This application represents a promising direction for addressing global arsenic contamination issues.

Current Research Challenges and Opportunities

Despite its long history, research on arsenic pentasulfide faces several unresolved challenges. One significant issue involves the ongoing debate regarding its structure. While originally thought to possess a simple structure similar to phosphorus pentasulfide (P4S10), recent studies suggest it may have a more complex polymeric arrangement involving arsenic-sulfur chains of varying lengths.

Environmental applications present both challenges and opportunities. The use of arsenic pentasulfide in arsenic removal from wastewater shows promise but requires optimization for efficiency and cost-effectiveness. A 2022 study demonstrated that SO2 can significantly enhance arsenic removal efficiency in sulfidation processes, increasing As(III) removal rates from 20.9% to 92.0%.

Safety concerns and regulatory restrictions represent another significant challenge, as arsenic compounds are known for their toxicity. This necessitates careful handling and responsible use in research and industrial applications, with continuing research needed to fully understand exposure risks and mitigation strategies.

The precipitation method represents the most widely employed approach for synthesizing arsenic pentasulfide from acidic solutions. This technique involves the controlled precipitation of arsenic pentasulfide from soluble arsenic compounds through the introduction of hydrogen sulfide under carefully maintained acidic conditions [1] [2].

Fundamental Reaction Mechanism

The primary chemical reaction underlying this synthesis involves the treatment of arsenic acid or arsenic pentachloride with hydrogen sulfide gas in an acidic medium. The reaction proceeds according to the following stoichiometric relationship:

2 H₃AsO₄ + 5 H₂S → As₂S₅ + 8 H₂O

This precipitation process requires strict pH control, typically maintained below 2 to ensure complete precipitation and prevent hydrolysis of the arsenic pentasulfide product [1] [2]. The acidic environment is crucial for maintaining the stability of the arsenic in its pentavalent oxidation state throughout the reaction.

Optimized Reaction Conditions

Laboratory investigations have established optimal synthesis parameters for maximizing yield and product purity . The temperature range of 60-80°C has proven most effective, providing sufficient thermal energy to accelerate sulfide formation while avoiding partial oxidation of the product . The moderate heating accelerates the reaction kinetics without compromising the integrity of the arsenic pentasulfide structure.

pH adjustment represents a critical parameter requiring precise control during synthesis. Maintaining a pH below 2 favors the reduction of arsenic from the pentavalent to trivalent state, followed by subsequent sulfidation to form the desired pentasulfide product . This acidic environment prevents the formation of competing arsenic oxide phases that could contaminate the final product.

Reagent Purity and Quality Control

The use of high-purity hydrogen sulfide gas is essential to avoid contamination with oxides or competing arsenic trisulfide formation . Post-synthesis purification involves washing precipitates with dilute hydrochloric acid to remove unreacted sulfides and ensure product purity. Product characterization typically employs X-ray diffraction analysis and X-ray photoelectron spectroscopy to confirm phase purity and oxidation states .

Heat-Based Synthesis Techniques

Heat-based synthesis represents a direct approach to arsenic pentasulfide production through the controlled fusion of elemental arsenic and sulfur at elevated temperatures. This methodology offers advantages in terms of reaction simplicity and the potential for producing highly crystalline products [1] [2].

Direct Fusion Method

The heat-based synthesis involves heating stoichiometric quantities of arsenic and sulfur powder in a controlled atmosphere. The reaction typically proceeds at temperatures ranging from 300-500°C, with the optimal temperature being approximately 400°C for achieving complete reaction while minimizing sublimation losses [1] [2]. The fusion process requires careful temperature control to prevent decomposition of the arsenic pentasulfide product at excessive temperatures.

Following the fusion reaction, the product mass undergoes extraction with ammonia solution to separate the arsenic pentasulfide from any unreacted starting materials or byproducts [1] [2]. This extraction step is followed by reprecipitation at low temperature through the addition of hydrochloric acid, which converts the dissolved arsenic species back to the solid pentasulfide form.

Thermal Stability Considerations

Thermogravimetric analysis reveals that arsenic pentasulfide begins decomposition above 300°C, releasing sulfur gases and converting to lower sulfides such as arsenic trisulfide . This thermal behavior necessitates careful temperature control during synthesis to prevent product degradation. The decomposition temperature provides a critical parameter for optimizing synthesis conditions and establishing quality control protocols.

Atmosphere Control and Safety

Heat-based synthesis requires implementation of appropriate atmosphere control to prevent oxidation of the arsenic and sulfur components. Inert atmosphere conditions using nitrogen or argon gas help maintain the integrity of the reactants and prevent formation of arsenic oxides that could interfere with the desired pentasulfide formation [4].

Novel Synthetic Approaches

Recent advances in arsenic pentasulfide synthesis have introduced innovative methodologies that address limitations of conventional approaches while improving product quality and synthesis efficiency.

Ultrasonic Activation Methods

Ultrasonic activation represents a novel approach for enhancing arsenic pentasulfide synthesis through the use of phosphorus pentasulfide as a precipitant combined with ultraviolet light promotion [5] [6]. This method demonstrates particular effectiveness in removing arsenic from strongly acidic wastewater while simultaneously producing arsenic pentasulfide as a recoverable product.

The ultrasonic activation process operates through enhanced hydrolysis of phosphorus pentasulfide under ultraviolet irradiation, which increases arsenic removal efficiencies and promotes particle aggregation [5]. The UV light accelerates the formation and transformation of intermediate species, particularly monothioarsenate, which serves as a precursor to arsenic pentasulfide formation.

Controlled Supersaturation Techniques

Advanced synthesis approaches employ controlled supersaturation methods that maintain low supersaturation levels near the precipitation boundary [7]. This technique involves the gradual oxidation of ferrous iron in iron-arsenic-sulfur systems at atmospheric pressure and temperatures of 70-95°C. The controlled oxidation process induces precipitation of well-crystallized arsenic-containing sulfide phases while maintaining strict pH control through neutralization with magnesium hydroxide or calcium hydroxide [7].

Electrochemical Synthesis Methods

Emerging electrochemical approaches utilize controlled polymorphism of iron sulfides to facilitate arsenic removal and pentasulfide formation [8]. These methods manipulate the polymorphic form of iron sulfide precursors to create porous structures that enhance arsenic incorporation and subsequent pentasulfide formation. The electrochemical control allows for precise regulation of oxidation states and reaction kinetics.

Hydrothermal Synthesis Variations

Advanced hydrothermal synthesis methods operate at elevated temperatures of 150-225°C under controlled pressure conditions [7]. These approaches utilize ferric nitrate and arsenic trioxide as starting materials, with nitric acid serving as an oxidant to maintain arsenic in the pentavalent state. The hydrothermal conditions promote the formation of large-grained crystalline products with enhanced purity and stability.

Quality Assurance in Synthesis Protocols

Comprehensive quality assurance protocols are essential for ensuring the purity, composition, and structural integrity of synthesized arsenic pentasulfide products. These protocols encompass multiple analytical techniques and standardized procedures for product characterization and validation.

X-ray Diffraction Analysis

X-ray diffraction serves as the primary method for phase identification and crystallinity assessment of arsenic pentasulfide products [9]. The technique provides definitive identification of the pentasulfide phase while detecting the presence of impurities such as arsenic trisulfide or arsenic oxides. Phase purity confirmation requires comparison of experimental diffraction patterns with standard reference data, with acceptable purity levels typically exceeding 95% for high-quality products.

Crystalline domain size determination through peak broadening analysis provides additional quality metrics for product characterization [9]. The Scherrer equation enables calculation of average crystallite sizes, which serve as indicators of synthesis conditions and product quality. Products with larger crystalline domains generally indicate more controlled synthesis conditions and higher thermal stability.

Spectroscopic Characterization Methods

X-ray photoelectron spectroscopy provides critical information regarding the oxidation states of arsenic and sulfur components in the synthesized product . The technique identifies the presence of arsenic in the pentavalent state and sulfur in the divalent state, confirming the correct stoichiometry of the arsenic pentasulfide product. Surface analysis capabilities enable detection of oxidation products that may form during synthesis or storage.

Fourier-transform infrared spectroscopy detects characteristic vibrational modes associated with arsenic-sulfur bonding in the 400-500 cm⁻¹ region . The presence of these characteristic peaks confirms the formation of arsenic-sulfur bonds while the absence of oxide-related peaks indicates successful prevention of oxidation during synthesis.

Thermal Analysis and Stability Assessment

Thermogravimetric analysis provides quantitative assessment of thermal stability and decomposition behavior of synthesized arsenic pentasulfide . The technique measures mass loss as a function of temperature, with pure arsenic pentasulfide exhibiting characteristic decomposition above 300°C. Deviation from expected mass loss patterns indicates the presence of impurities or incomplete reaction.

Differential scanning calorimetry complements thermogravimetric analysis by providing information about phase transitions and thermal events during heating. The combination of these thermal analysis techniques enables comprehensive assessment of product purity and thermal stability characteristics.

Morphological and Compositional Analysis

Scanning electron microscopy coupled with energy-dispersive spectroscopy provides detailed information about particle morphology and elemental composition . The technique enables visualization of particle size distribution, surface morphology, and detection of compositional heterogeneities that may indicate incomplete reaction or contamination.

Elemental analysis through energy-dispersive spectroscopy confirms the arsenic-to-sulfur ratio, with theoretical values for pure arsenic pentasulfide corresponding to a 2:5 molar ratio. Deviations from theoretical stoichiometry indicate the presence of impurities or alternative arsenic sulfide phases.

Arsenic Speciation Analysis

Ion chromatography coupled with inductively coupled plasma mass spectrometry enables detailed analysis of arsenic speciation in dissolved samples [10]. This technique distinguishes between different oxidation states of arsenic and identifies the presence of thioarsenate species that may form during synthesis. The method provides detection limits in the microgram per liter range, enabling sensitive assessment of arsenic speciation and purity.

Standardized Quality Control Protocols

Comprehensive quality control protocols incorporate multiple analytical techniques to ensure consistent product quality. These protocols typically include phase identification through X-ray diffraction, compositional analysis through energy-dispersive spectroscopy, thermal stability assessment through thermogravimetric analysis, and purity verification through chemical analysis [11].

Batch-to-batch consistency requires implementation of standardized synthesis procedures with defined acceptance criteria for each quality parameter. Documentation of synthesis conditions, analytical results, and product specifications ensures traceability and reproducibility of the manufacturing process.